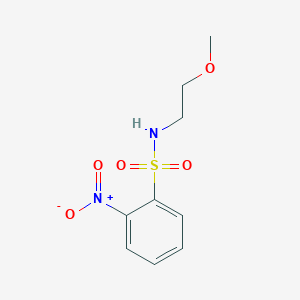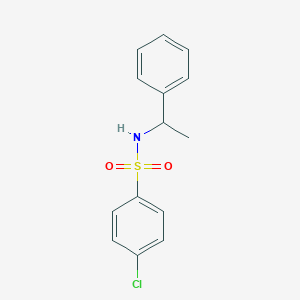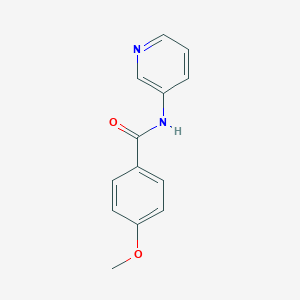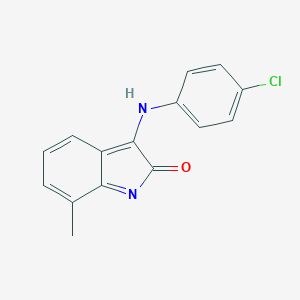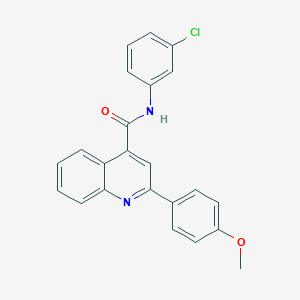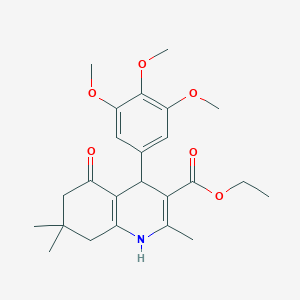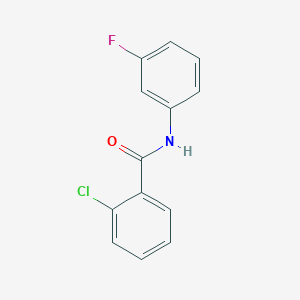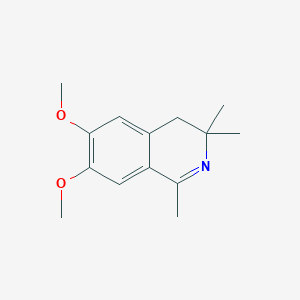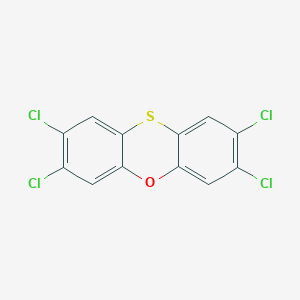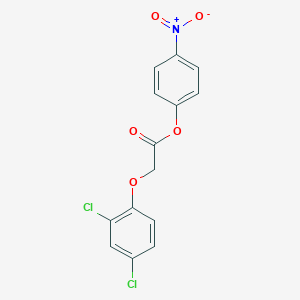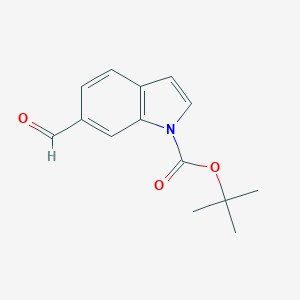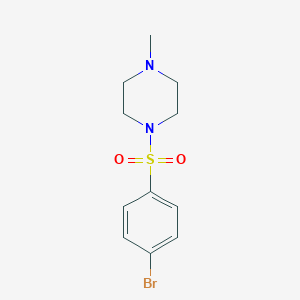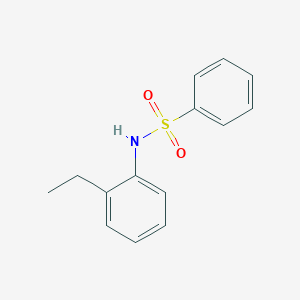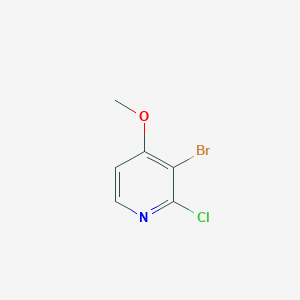![molecular formula C15H24O4 B187639 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane CAS No. 183-07-3](/img/structure/B187639.png)
6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane, also known as TOTN, is a cyclic organic compound with a unique spirocyclic structure. TOTN has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research, materials science, and catalysis.
作用機序
The mechanism of action of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been shown to inhibit the activity of matrix metalloproteinases, which play a role in the degradation of extracellular matrix proteins. Additionally, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cell survival.
生化学的および生理学的効果
Studies have shown that 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has several biochemical and physiological effects. In vitro studies have shown that 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One advantage of using 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane in lab experiments is its unique spirocyclic structure, which makes it a useful building block for the synthesis of novel materials and polymers. Additionally, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been shown to have potential therapeutic properties, making it a promising candidate for drug development.
One limitation of using 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane in lab experiments is its relatively low yield of synthesis, which can make it difficult to obtain large quantities of the compound. Additionally, the mechanism of action of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several potential future directions for the study of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane. One direction is the development of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane-containing materials and polymers for various applications, including drug delivery and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane and its potential therapeutic effects. Finally, the synthesis of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane with higher yields and improved purity would facilitate further research on this promising compound.
合成法
The synthesis of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane involves a multi-step process that requires the use of several reagents and catalysts. One of the most commonly used methods for synthesizing 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane is the reaction of 2,6-dioxabicyclo[3.3.0]octane with 2,4-pentanedione in the presence of a Lewis acid catalyst. This reaction leads to the formation of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane with a yield of up to 60%.
科学的研究の応用
6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been extensively studied for its potential applications in various fields of scientific research. In biomedical research, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been shown to have anticancer properties by inhibiting the growth of cancer cells. Additionally, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
In materials science, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been used as a building block for the synthesis of novel polymers and materials. 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane-containing polymers have been shown to have unique mechanical and thermal properties, making them promising candidates for various applications, including drug delivery and tissue engineering.
特性
CAS番号 |
183-07-3 |
|---|---|
製品名 |
6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane |
分子式 |
C15H24O4 |
分子量 |
268.35 g/mol |
IUPAC名 |
6,10,16,19-tetraoxatrispiro[4.2.2.411.28.25]nonadecane |
InChI |
InChI=1S/C15H24O4/c1-2-6-14(5-1)16-9-13(10-17-14)11-18-15(19-12-13)7-3-4-8-15/h1-12H2 |
InChIキー |
WKUZOVQMCZPPGC-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)OCC3(CO2)COC4(CCCC4)OC3 |
正規SMILES |
C1CCC2(C1)OCC3(CO2)COC4(CCCC4)OC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



